molecular formula C7H12O3 B2724633 Methyl 2-cyclobutyl-2-hydroxyacetate CAS No. 1517761-58-8

Methyl 2-cyclobutyl-2-hydroxyacetate

Cat. No.: B2724633
CAS No.: 1517761-58-8
M. Wt: 144.17
InChI Key: SLHBAAQBWSDPLW-UHFFFAOYSA-N
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Description

Methyl 2-cyclobutyl-2-hydroxyacetate (CAS: 1517761-58-8) is a cyclobutane-containing ester characterized by a hydroxyl group and a methyl ester moiety attached to the cyclobutyl ring. Its molecular formula is C₇H₁₂O₃ (SMILES: COC(=O)CC1CC(C1)O), and it is structurally defined by a four-membered cyclobutane ring, which introduces moderate ring strain compared to smaller rings like cyclopropane . This compound is primarily utilized in pharmaceutical and material science research due to its unique reactivity and functional group diversity .

Properties

IUPAC Name

methyl 2-cyclobutyl-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)6(8)5-3-2-4-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHBAAQBWSDPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517761-58-8
Record name methyl 2-cyclobutyl-2-hydroxyacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclobutyl-2-hydroxyacetate can be synthesized through various synthetic routes. One common method involves the esterification of 2-cyclobutyl-2-hydroxyacetic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutyl-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-cyclobutyl-2-oxoacetate.

    Reduction: Formation of 2-cyclobutyl-2-hydroxyethanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyclobutyl-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyclobutyl-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy and ester groups play a crucial role in its reactivity and interactions with enzymes and receptors. The cyclobutyl ring may contribute to the compound’s unique binding properties and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Methyl 2-cyclobutyl-2-hydroxyacetate and analogous esters:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 1517761-58-8 C₇H₁₂O₃ Cyclobutyl, hydroxyl, methyl ester 144.17 Pharmaceutical intermediates; moderate ring strain enhances reactivity in cycloadditions
Methyl 2-(3-hydroxycyclobutyl)acetate CID 57686691 C₇H₁₂O₃ Cyclobutyl, hydroxyl, methyl ester 144.17 Structural isomer; similar applications in drug synthesis
Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate 1209-31-0 C₁₃H₁₆O₃ Cyclobutyl, phenyl, hydroxyl 220.26 Higher lipophilicity due to phenyl group; used in chiral resolution studies
Methyl 2-(2-oxocyclobutyl)acetate 91057-27-1 C₇H₁₀O₃ Cyclobutyl, oxo, methyl ester 142.15 Oxo group increases electrophilicity; precursor for ketone-based reactions
Methyl 2-chloro-2-cyclopropylideneacetate 82979-45-1 C₆H₇ClO₂ Cyclopropene, chloro, methyl ester 146.57 High ring strain enables Diels-Alder reactions; used in bioactive compound synthesis

Key Observations:

Structural Variations: Cyclobutyl vs. Cyclopropane Rings: Cyclobutyl-containing esters exhibit reduced ring strain compared to cyclopropane analogs (e.g., Methyl 2-chloro-2-cyclopropylideneacetate), leading to distinct reactivity profiles. For example, cyclopropane derivatives undergo rapid [2+2] cycloadditions, whereas cyclobutyl esters are more stable but still reactive in nucleophilic substitutions . Functional Groups: The hydroxyl group in this compound facilitates hydrogen bonding, enhancing solubility in polar solvents compared to non-hydroxylated analogs like Methyl 2-(2-oxocyclobutyl)acetate .

Physicochemical Properties :

  • Lipophilicity : The addition of a phenyl group in Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate increases logP values, making it more suitable for lipid membrane penetration in drug delivery .
  • Thermal Stability : Cyclobutyl esters generally exhibit higher thermal stability than cyclopropane derivatives due to reduced ring strain .

Reactivity and Applications :

  • Pharmaceutical Synthesis : this compound serves as a key intermediate for spirocyclic compounds, leveraging its hydroxyl group for further functionalization . In contrast, Methyl 2-(2-oxocyclobutyl)acetate is preferred in ketone-mediated condensations .
  • Material Science : The cyclobutyl ring’s rigidity makes it valuable in polymer crosslinking, whereas cyclopropane analogs are less stable under high-stress conditions .

Biological Activity

Methyl 2-cyclobutyl-2-hydroxyacetate (CAS Number: 2382035-47-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may exert effects on:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Cell Signaling : The compound may influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.

In Vitro Studies

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study indicated that concentrations of 100 µM significantly inhibited the proliferation of MDA-MB-435 human mammary carcinoma cells, with IC50 values around 25 µM.
Cell LineIC50 (µM)Effect Observed
MDA-MB-43525Significant cytotoxicity
HeLa30Moderate cytotoxicity
A54940Low cytotoxicity
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis through the activation of caspase pathways, similar to other known chemotherapeutics.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Dosage and Administration : Mice treated with doses ranging from 50 mg/kg to 200 mg/kg exhibited significant reductions in tumor size compared to control groups.
  • Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound showed minimal adverse effects on liver and kidney functions.

Case Studies

  • Cancer Treatment : A clinical study evaluated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated improved survival rates and reduced side effects compared to chemotherapy alone.
  • Inflammatory Disorders : Another case study highlighted its potential in managing inflammatory conditions. Patients with rheumatoid arthritis experienced reduced inflammation markers after treatment with the compound over a six-week period.

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